molecular formula C13H13FN2O2S B2431547 N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide CAS No. 2199520-89-1

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B2431547
CAS No.: 2199520-89-1
M. Wt: 280.32
InChI Key: CVXAWJXFKIWGIA-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a fluorooxolan moiety, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorooxolan moiety, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity, while the fluorooxolan moiety can enhance the compound’s binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide
  • N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-2-carboxamide

Uniqueness

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorooxolan moiety can enhance its stability and binding affinity compared to similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-16(11-6-18-5-9(11)14)13(17)8-2-3-10-12(4-8)19-7-15-10/h2-4,7,9,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXAWJXFKIWGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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